N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide
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Overview
Description
N’-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide is a chemical compound that features a hydrazide functional group linked to a pyrazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide typically involves the condensation of 2-chlorobenzaldehyde with 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide
- N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide
Uniqueness
N’-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C15H17ClN4O |
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Molecular Weight |
304.77 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide |
InChI |
InChI=1S/C15H17ClN4O/c1-10-13(11(2)19-18-10)7-8-15(21)20-17-9-12-5-3-4-6-14(12)16/h3-6,9H,7-8H2,1-2H3,(H,18,19)(H,20,21)/b17-9+ |
InChI Key |
CNNREFZQNUNSJA-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=CC=CC=C2Cl |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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